A Technical Guide to the Synthesis and Characterization of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol
A Technical Guide to the Synthesis and Characterization of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities and synthetic accessibility. This guide provides an in-depth technical overview of a proposed synthetic route to a specific, potentially novel isomer, (4-(2-Chlorophenyl)isoxazol-5-yl)methanol . While a dedicated CAS number for this compound is not readily found in major chemical databases, indicating its novelty, its synthesis is rationally approachable through established chemical principles. This document will detail a robust synthetic strategy, grounded in the well-documented [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. We will explore the mechanistic underpinnings of this synthesis, provide a detailed experimental protocol, and discuss the analytical techniques for the characterization of the final product. The insights provided herein are intended to empower researchers in drug discovery and development to confidently synthesize and explore the potential of this and structurally related compounds.
Introduction: The Significance of Substituted Isoxazoles in Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in pharmaceutical sciences. Its prevalence in marketed drugs and clinical candidates stems from its ability to act as a bioisosteric replacement for other functional groups, its metabolic stability, and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2] The substitution pattern on the isoxazole ring dictates its physicochemical properties and pharmacological activity, making the development of regioselective synthetic methods a critical endeavor.
This guide focuses on the synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol , a compound with a specific substitution pattern that may unlock novel biological activities. The presence of a 2-chlorophenyl group at the 4-position and a hydroxymethyl group at the 5-position presents a unique synthetic challenge and an opportunity for the exploration of new chemical space.
Physicochemical Properties of Structurally Related Analogs
To provide context for the target compound, the following table summarizes the physicochemical properties of commercially available, structurally related isomers. These data offer a baseline for the expected properties of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.
| Property | [3-(4-Chlorophenyl)-5-isoxazolyl]methanol[3][4][5][6] | (5-(4-Chlorophenyl)-3-isoxazolyl)methanol[7] | (2-(4-Chlorophenyl)oxazol-5-yl)methanol[8] |
| CAS Number | 206055-90-5 | 81282-13-5 | 109544-13-0 |
| Molecular Formula | C10H8ClNO2 | C10H8ClNO2 | C10H8ClNO2 |
| Molecular Weight | 209.63 g/mol | 209.63 g/mol | 209.63 g/mol |
| Appearance | Off-white crystals | White crystals | Not specified |
| Melting Point | 98-104 °C | 95-102 °C | Not specified |
| Purity | ≥ 97% (HPLC) | ≥ 98% (HPLC) | 95% |
| Storage | Store at 0-8°C | Store at 0-8°C | Sealed in dry, 2-8°C |
Proposed Synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol
The most logical and efficient approach to the target molecule is a two-step, one-pot synthesis commencing with the formation of an aldoxime, followed by an in-situ generation of a nitrile oxide and its subsequent [3+2] cycloaddition with a suitable dipolarophile.
Synthetic Strategy Overview
The overall synthetic workflow is depicted below. The synthesis begins with the reaction of 2-chlorobenzaldehyde with hydroxylamine to form 2-chlorobenzaldoxime. This aldoxime is then converted in-situ to 2-chlorobenzonitrile oxide, which undergoes a cycloaddition reaction with propargyl alcohol to yield the desired (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.
Caption: Proposed synthetic workflow for (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.
Step-by-Step Experimental Protocol
PART A: Synthesis of 2-Chlorobenzaldoxime
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Reaction Setup: To a solution of 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents).
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Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chlorobenzaldoxime, which can be used in the next step without further purification if of sufficient purity.
PART B: In-situ Generation of 2-Chlorobenzonitrile Oxide and [3+2] Cycloaddition
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Reaction Setup: In a well-ventilated fume hood, dissolve the 2-chlorobenzaldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Nitrile Oxide Generation: To this solution, slowly add a solution of an oxidizing agent, such as sodium hypochlorite (bleach) or a halogenating agent like N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine). The nitrile oxide is highly reactive and will be consumed as it is formed.
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Reaction Execution: The reaction is typically exothermic and should be cooled in an ice bath during the addition of the oxidizing/halogenating agent. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.
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Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.
Mechanistic Rationale and Self-Validation
The cornerstone of this synthesis is the [3+2] cycloaddition, a powerful and highly reliable reaction for the construction of five-membered heterocyclic rings.
Caption: Mechanism of the [3+2] cycloaddition reaction.
The in-situ generation of the nitrile oxide is crucial as these species are generally unstable and prone to dimerization. The regioselectivity of the cycloaddition between an aryl nitrile oxide and a terminal alkyne like propargyl alcohol is well-established to favor the formation of the 3,5-disubstituted isoxazole. However, in the case of propargyl alcohol, the electronic and steric influences can lead to the formation of the 4-substituted isomer as a major product. The reaction conditions, particularly the choice of solvent and base, can be optimized to favor the desired regioisomer.
The self-validating nature of this protocol lies in the predictable reactivity of the functional groups involved. The formation of the aldoxime is a robust and high-yielding reaction. The subsequent cycloaddition is also a well-understood and reliable transformation. The success of the synthesis can be readily monitored at each stage using standard analytical techniques.
Characterization and Data Analysis
Given that (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is a potentially novel compound, its thorough characterization is paramount. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, a singlet for the isoxazole ring proton, a doublet for the methylene protons of the hydroxymethyl group, and a triplet for the hydroxyl proton (which may be broad or exchange with D₂O).
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¹³C NMR: The carbon NMR will show distinct signals for the carbons of the 2-chlorophenyl group, the isoxazole ring, and the hydroxymethyl group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound. The mass spectrum will show the molecular ion peak corresponding to the exact mass of C₁₀H₈ClNO₂.
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Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the C=N and C-O stretching of the isoxazole ring, as well as aromatic C-H and C=C stretching vibrations.
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Melting Point: A sharp melting point for the purified solid will indicate its purity.
Applications in Drug Development and Future Directions
As a novel chemical entity, (4-(2-Chlorophenyl)isoxazol-5-yl)methanol represents a valuable starting point for further chemical exploration and biological screening. The hydroxymethyl group serves as a convenient handle for further derivatization, allowing for the synthesis of a library of related compounds. Potential areas of therapeutic interest for isoxazole-containing compounds include:
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Anti-inflammatory agents [1]
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Anticancer agents
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Anticonvulsants [1]
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Dopamine receptor antagonists [9]
The synthesis of this and other novel isoxazole derivatives will undoubtedly contribute to the ongoing efforts in the discovery of new and effective therapeutic agents.
References
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Rowley, M., et al. (1996). 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors. Journal of Medicinal Chemistry, 39(10), 1943-5. (URL: [Link])
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (URL: [Link])
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])
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ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES. (URL: [Link])
-
The Role of Isoxazole Derivatives in Modern Drug Discovery. (URL: [Link])
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Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (URL: [Link])
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